molecular formula C17H12ClNO B12564967 2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- CAS No. 143968-99-4

2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl-

Cat. No.: B12564967
CAS No.: 143968-99-4
M. Wt: 281.7 g/mol
InChI Key: NFAMHRYCFRRNGI-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- is a heterocyclic compound that features a pyridinone core substituted with a 4-chlorophenyl group at the 4-position and a phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted anilines and benzaldehydes.

    Cyclization: The key step involves the cyclization of these intermediates to form the pyridinone core. This can be achieved through various cyclization reactions, such as the Bischler-Napieralski reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups.

    Reduction: Reduction reactions can be used to modify the pyridinone core or the substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- is unique due to its specific substitution pattern on the pyridinone core, which imparts distinct chemical and biological properties. Its combination of a pyridinone core with both phenyl and chlorophenyl groups makes it a versatile scaffold for drug development and other applications.

Properties

CAS No.

143968-99-4

Molecular Formula

C17H12ClNO

Molecular Weight

281.7 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C17H12ClNO/c18-15-8-6-12(7-9-15)14-10-16(19-17(20)11-14)13-4-2-1-3-5-13/h1-11H,(H,19,20)

InChI Key

NFAMHRYCFRRNGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=O)N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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